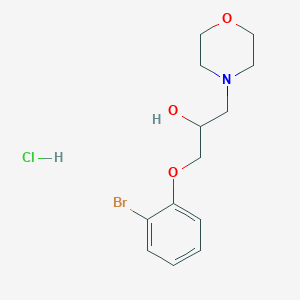![molecular formula C23H21N3O6 B3983125 N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B3983125.png)
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-methyl-4-nitrobenzamide
Descripción general
Descripción
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-methyl-4-nitrobenzamide, also known as DMAN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. DMAN is a synthetic compound that belongs to the family of benzamides and has been found to have significant biological activity.
Aplicaciones Científicas De Investigación
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-methyl-4-nitrobenzamide has been found to have potential applications in various research fields such as cancer research, neuroscience, and immunology. In cancer research, this compound has been reported to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neuroscience, this compound has been found to have neuroprotective effects and has been suggested as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been found to modulate the immune response and has been suggested as a potential treatment for autoimmune diseases.
Mecanismo De Acción
The mechanism of action of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-methyl-4-nitrobenzamide is not fully understood, but it has been suggested that this compound exerts its biological activity by binding to specific proteins and enzymes. This compound has been reported to inhibit the activity of various enzymes such as topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression. This compound has also been found to modulate the activity of various signaling pathways such as the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been reported to induce apoptosis, inhibit cell cycle progression, and suppress angiogenesis. In neurons, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In immune cells, this compound has been found to modulate the immune response by regulating cytokine production and T cell activation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-methyl-4-nitrobenzamide has several advantages for lab experiments such as its high purity, stability, and solubility in various solvents. This compound is also readily available and can be synthesized in large quantities. However, this compound also has some limitations such as its potential toxicity and lack of selectivity for specific proteins and enzymes. Therefore, caution should be taken when using this compound in lab experiments, and further studies are needed to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-methyl-4-nitrobenzamide research. One direction is to investigate the potential use of this compound as a therapeutic agent for various diseases such as cancer, neurodegenerative diseases, and autoimmune diseases. Another direction is to develop more selective and potent this compound analogs that can target specific proteins and enzymes. Additionally, further studies are needed to determine the safety and efficacy of this compound in preclinical and clinical trials.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound has been found to have significant biological activity and has been suggested as a potential therapeutic agent for various diseases. However, further studies are needed to determine its safety and efficacy, and caution should be taken when using this compound in lab experiments.
Propiedades
IUPAC Name |
N-(4-benzamido-2,5-dimethoxyphenyl)-3-methyl-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O6/c1-14-11-16(9-10-19(14)26(29)30)23(28)25-18-13-20(31-2)17(12-21(18)32-3)24-22(27)15-7-5-4-6-8-15/h4-13H,1-3H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPNOQORIIQALO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=C(C=C(C(=C2)OC)NC(=O)C3=CC=CC=C3)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



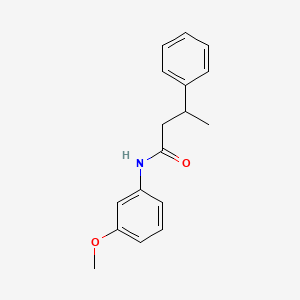
![N~1~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3983047.png)
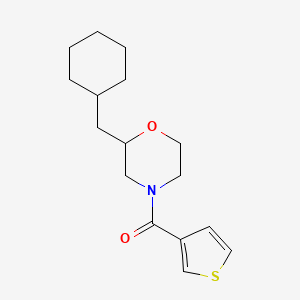
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3983067.png)

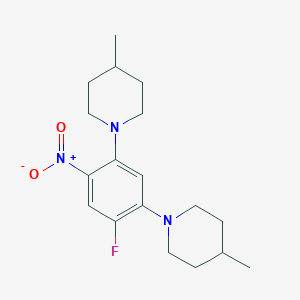
![2-chloro-N-({[2-methyl-4-nitro-5-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3983097.png)
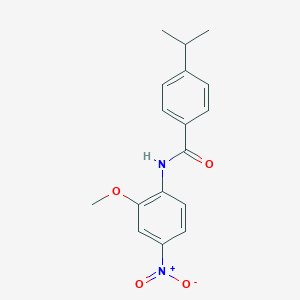
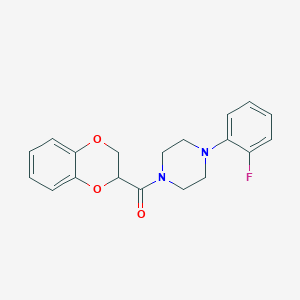


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B3983138.png)
![{1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinyl}(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B3983140.png)
